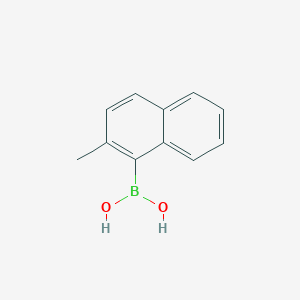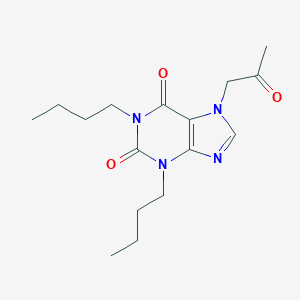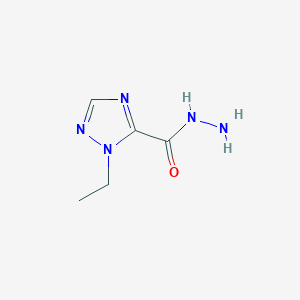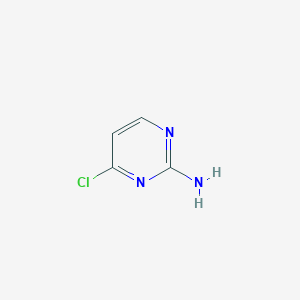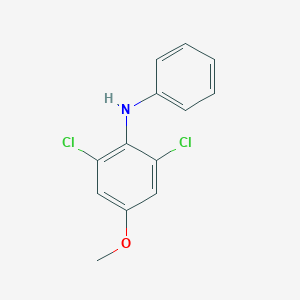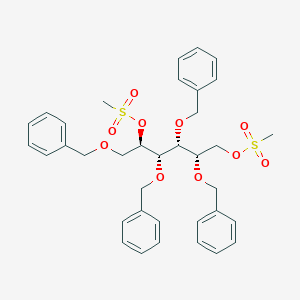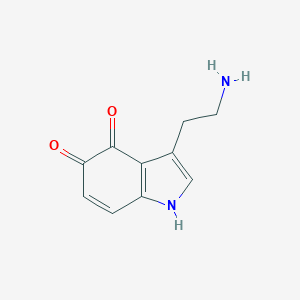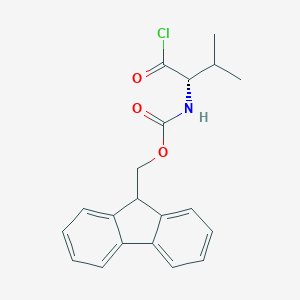
Fmoc-Val-Cl
描述
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C20H20ClNO3 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Fmoc-Val-Cl: 广泛应用于肽合成领域。 它是一种Fmoc保护的缬氨酸衍生物,在固相肽合成中将缬氨酸引入肽链至关重要 . Fmoc基团提供了一种与酸不稳定的Boc基团正交的保护策略,通常用哌啶等碱来去除。
蛋白质组学研究
在蛋白质组学中,This compound用于氨基酸的修饰。 它的应用范围扩展到蛋白质相互作用和功能的研究,它有助于蛋白质的鉴定和定量 .
HPLC氨基酸分析
This compound: 在氨基酸分析中作为高效液相色谱 (HPLC) 的衍生化试剂。 这种应用对于分离和检测复杂生物样品中的氨基酸具有重要意义 .
有机合成
该化合物用作有机合成中的N-保护试剂,包括天然产物和其他复杂分子的合成。 它在反应过程中为氨基提供稳定性 .
寡核苷酸合成
This compound: 在寡核苷酸合成中发挥作用。 它用于在寡核苷酸链组装过程中保护核苷的氨基,这是基因工程和药物开发中的一个基本过程 .
用于荧光检测的衍生化
在分析化学中,This compound用于胺的柱前衍生化,从而允许使用液相色谱中的荧光进行后续检测 .
生物系统应用
荧光形成在水性介质中的高周转率表明This compound可能适用于生物系统,可能在需要控制释放的药物递送机制中 .
生物材料开发
This compound: 衍生物通过芴环的π-π堆积或CH-π堆积形成纤维,从而形成水凝胶。 这些材料因其在生物医学应用中的潜在用途而受到研究,例如组织工程 .
作用机制
Target of Action
Fmoc-Val-Cl, also known as (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate, primarily targets amines . It is used as a protecting group for amines in organic synthesis .
Mode of Action
The compound interacts with its targets through a mechanism involving the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl, which is neutralized by the base .
Biochemical Pathways
this compound plays a crucial role in the Solid-Phase Peptide Synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .
Result of Action
The primary result of this compound’s action is the protection of amines during organic synthesis . This protection allows for the selective reaction of other functional groups without interference from the amines. Once the protection is no longer needed, a suitable reagent is used to remove the Fmoc group .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . It is sensitive to moisture and heat . Its protection is typically performed under Schotten-Baumann conditions (e.g., NaHCO3/dioxane/H2O or NaHCO3/DMF), or with anhydrous conditions (e.g., pyridine/CH2Cl2) .
生化分析
Biochemical Properties
Fmoc-Val-Cl is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with this compound . This reaction forms a carbamate, which is a key component in many biochemical reactions .
Cellular Effects
As a protecting group, this compound plays a crucial role in peptide synthesis, which is fundamental to cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with amines to form a carbamate . This reaction is fundamental to the use of this compound as a protecting group in peptide synthesis .
Temporal Effects in Laboratory Settings
It is known that the Fmoc group is rapidly removed by base .
Metabolic Pathways
As a protecting group, this compound plays a crucial role in peptide synthesis, which is fundamental to many metabolic pathways .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVUGYYHLWTNDI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448232 | |
| Record name | (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103321-53-5 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(chlorocarbonyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10448232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


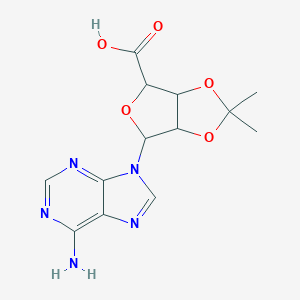
![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)
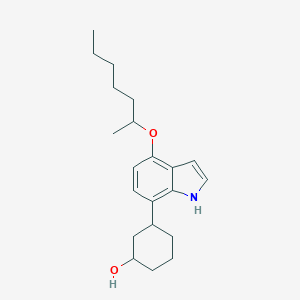
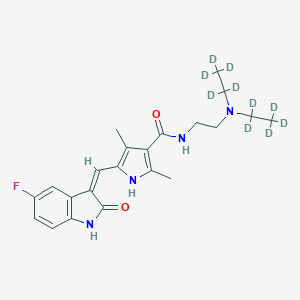
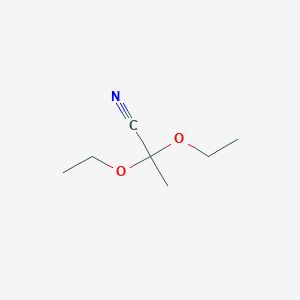
![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)
